[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
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Overview
Description
[4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and as catalysts in various chemical reactions. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane typically involves multiple steps:
Formation of the thiophene rings: This step involves the synthesis of thiophene derivatives through methods such as the Paal-Knorr synthesis.
Coupling reactions: The final compound is formed through coupling reactions, often facilitated by catalysts like palladium.
Industrial Production Methods
Industrial production of such complex organotin compounds may involve:
Batch processing: For small-scale production, batch reactors are used to control reaction conditions precisely.
Continuous flow synthesis: For large-scale production, continuous flow reactors offer better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Dihydrothiophenes: From reduction reactions.
Functionalized derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Bioconjugation: Used in the synthesis of bioconjugates for research purposes.
Medicine
Drug Development:
Industry
Polymer Industry: Used in the synthesis of specialty polymers.
Mechanism of Action
The mechanism of action of [4,8-Bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways through binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- [4,8-Bis(5-hexylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- [4,8-Bis(5-decylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
Uniqueness
- Structural Differences : The length and branching of the alkyl chains on the thiophene rings.
- Functional Properties : Variations in reactivity and applications due to structural differences.
Properties
Molecular Formula |
C40H58S4Sn2 |
---|---|
Molecular Weight |
904.6 g/mol |
IUPAC Name |
[4,8-bis(5-octan-3-ylthiophen-2-yl)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C34H40S4.6CH3.2Sn/c1-5-9-11-13-23(7-3)27-15-17-29(37-27)31-25-19-21-36-34(25)32(26-20-22-35-33(26)31)30-18-16-28(38-30)24(8-4)14-12-10-6-2;;;;;;;;/h15-20,23-24H,5-14H2,1-4H3;6*1H3;; |
InChI Key |
IVRBLVVDHKACMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC)C1=CC=C(S1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(S5)C(CC)CCCCC)[Sn](C)(C)C |
Origin of Product |
United States |
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